molecular formula C25H18Cl2N4O6 B13759321 1-N',5-N'-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide CAS No. 22295-49-4

1-N',5-N'-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide

Cat. No.: B13759321
CAS No.: 22295-49-4
M. Wt: 541.3 g/mol
InChI Key: NVMNDIMSNNMIIA-UHFFFAOYSA-N
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Description

1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide is a complex organic compound characterized by its unique structure, which includes two 3-chloro-1,4-dioxonaphthalen-2-yl groups attached to a pentanedihydrazide backbone

Preparation Methods

The synthesis of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3-chloro-1,4-dioxonaphthalene-2-carboxylic acid: This is achieved through the chlorination of 1,4-dioxonaphthalene-2-carboxylic acid.

    Conversion to acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

    Reaction with pentanedihydrazide: The acid chloride is reacted with pentanedihydrazide under controlled conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-N’,5-N’-bis(3-chloro-1,4-dioxonaphthalen-2-yl)pentanedihydrazide can be compared with other similar compounds, such as:

Properties

CAS No.

22295-49-4

Molecular Formula

C25H18Cl2N4O6

Molecular Weight

541.3 g/mol

IUPAC Name

N,N'-bis[(3-chloro-1,4-dihydroxynaphthalen-2-yl)imino]pentanediamide

InChI

InChI=1S/C25H18Cl2N4O6/c26-18-20(24(36)14-8-3-1-6-12(14)22(18)34)30-28-16(32)10-5-11-17(33)29-31-21-19(27)23(35)13-7-2-4-9-15(13)25(21)37/h1-4,6-9,34-37H,5,10-11H2

InChI Key

NVMNDIMSNNMIIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=C2O)Cl)N=NC(=O)CCCC(=O)N=NC3=C(C4=CC=CC=C4C(=C3Cl)O)O)O

Origin of Product

United States

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